1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
1-Phenoxy-3-azabicyclo[320]heptane hydrochloride is a bicyclic compound that features a phenoxy group and an azabicyclo heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the reaction of phenol with 3-azabicyclo[3.2.0]heptane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of 3-azabicyclo[3.2.0]heptane. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The azabicyclo structure can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the azabicyclo structure can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar bicyclic structure but lacks the phenoxy group.
2-Oxa-1-azabicyclo[3.2.0]heptane: Contains an oxygen atom in the bicyclic structure.
3-Azabicyclo[3.2.2]nonane: Larger bicyclic structure with different chemical properties.
Uniqueness
1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of both the phenoxy group and the azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-phenoxy-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11(5-3-1)14-12-7-6-10(12)8-13-9-12;/h1-5,10,13H,6-9H2;1H |
InChI Key |
WJTCTTSIBMBGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CNC2)OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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